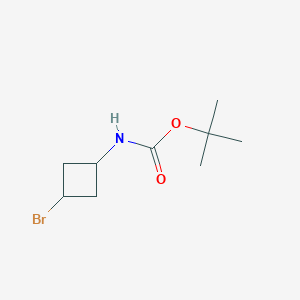![molecular formula C15H20ClNO B2928862 2-chloro-N-cyclopropyl-N-{[4-(propan-2-yl)phenyl]methyl}acetamide CAS No. 1175648-47-1](/img/structure/B2928862.png)
2-chloro-N-cyclopropyl-N-{[4-(propan-2-yl)phenyl]methyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-cyclopropyl-N-{[4-(propan-2-yl)phenyl]methyl}acetamide is a chemical compound with the molecular formula C15H20ClNO and a molecular weight of 265.78 . It is an important boronic acid derivative .
Synthesis Analysis
The compound is obtained by a five-step substitution reaction . The synthesis involves the modification of boronic acid pinacol esters with an N-cyclopropylbenzamide moiety . The structure of the compound was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods .Molecular Structure Analysis
The single crystal structure of the compound was determined by X-ray diffraction . The results show that the crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization . The molecular electrostatic potential and frontier molecular orbital of the compound were further studied using density functional theory .Chemical Reactions Analysis
The compound is a boronic acid derivative and is involved in substitution reactions . Boronic acids are active as anticancer, antibacterial, and antiviral agents . They are also used as boron carriers suitable for neutron capture therapy .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 265.78 . It has a storage temperature of room temperature . The InChI code of the compound is 1S/C15H20ClNO/c1-11(2)13-5-3-12(4-6-13)10-17(14-7-8-14)15(18)9-16/h3-6,11,14H,7-10H2,1-2H3 .Aplicaciones Científicas De Investigación
Metabolism Studies
- Metabolism in Liver Microsomes : Acetochlor, a related compound to 2-chloro-N-cyclopropyl-N-{[4-(propan-2-yl)phenyl]methyl}acetamide, has been studied for its metabolism in human and rat liver microsomes. These studies are significant for understanding the metabolic pathways and potential toxicological impacts of such compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Chemical Synthesis and Reactions
- Polar Cycloaddition : Research on the treatment of related chloroacetamide compounds with 1,3-dienes in the presence of stannic chloride has been documented. This chemical reaction provides insights into the synthesis and thermal behavior of vinylcyclopropanes, which is valuable in the field of organic synthesis (Ishibashi, Okada, Nakatani, Ikeda, & Tamura, 1986).
Biological Activity
- Antimalarial Activity : Studies on compounds structurally related to 2-chloro-N-cyclopropyl-N-{[4-(propan-2-yl)phenyl]methyl}acetamide, like tebuquine analogues, reveal insights into antimalarial activity and structure-activity relationships. This research is crucial for developing new therapeutic agents for malaria (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).
Conformational Analysis
- Study of Conformations : Research on similar acetamides, like 2-chloro-N-[2-(methylsulfanyl)phenyl]-acetamides, involves the study of their conformations using dipole moment method and quantum chemical calculations. These studies are essential for understanding the physical and chemical properties of such compounds (Ishmaeva, Alimova, Vereshchagina, Chachkov, Artyushin, & Sharova, 2015).
Environmental Impact
- Occurrence in the Hydrologic System : The presence of acetochlor, a related chloroacetamide herbicide, in the hydrologic system has been studied, highlighting its environmental impact and distribution in the ecosystem (Kolpin, Nations, Goolsby, & Thurman, 1996).
Therapeutic Research
- Therapeutic Efficacy in Japanese Encephalitis : A novel anilidoquinoline derivative structurally related to 2-chloro-N-cyclopropyl-N-{[4-(propan-2-yl)phenyl]methyl}acetamide has been evaluated for its therapeutic efficacy in treating Japanese encephalitis, revealing potential medical applications (Ghosh, Swarup, Saxena, Das, Hazra, Paira, Banerjee, Mondal, & Basu, 2008).
Safety and Hazards
The compound has been assigned the GHS pictograms GHS05 and GHS07 . The hazard statements associated with the compound are H302, H315, H318, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-chloro-N-cyclopropyl-N-[(4-propan-2-ylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO/c1-11(2)13-5-3-12(4-6-13)10-17(14-7-8-14)15(18)9-16/h3-6,11,14H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWOIRJDKWRORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C2CC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-allyl-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2928779.png)
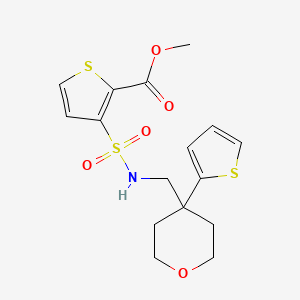
![N-[2-[[1-(4-Tert-butylphenyl)-2-methylpropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2928783.png)
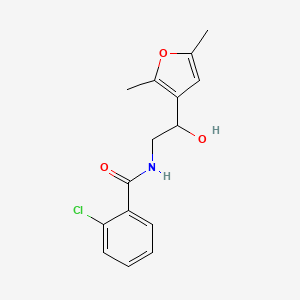
![2-[5-(4-Chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2928788.png)
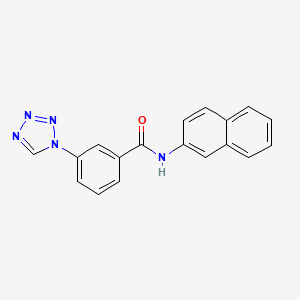
![2,5-dichloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2928790.png)
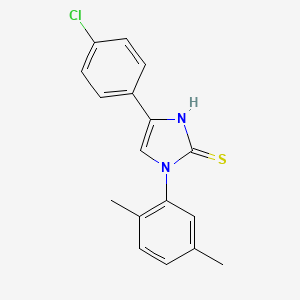
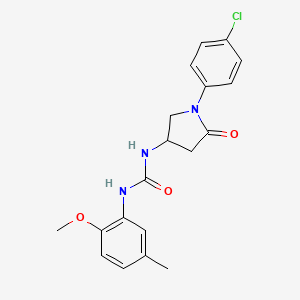
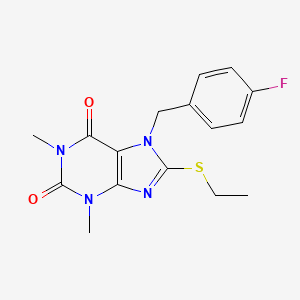
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-phenylbutanamide](/img/structure/B2928794.png)

